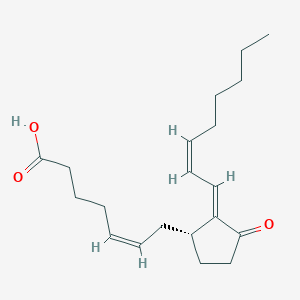

11-Oxo-prosta-5Z,12E,14Z-trien-1-oic acid

Übersicht

Beschreibung

“11-Oxo-prosta-5Z,12E,14Z-trien-1-oic acid”, also known as CAY10410, is a potent PPARγ agonist . It is an analog of 15d-PGJ2 and has the ability to activate PPARγ in human B cells without killing B lymphocytes .

Molecular Structure Analysis

The molecular weight of CAY10410 is 318.45 and its molecular formula is C20H30O3 . The SMILES representation of its structure isO=C1/C ( [C@H] (CC1)C/C=C\\CCCC (O)=O)=C/C=C\\CCCCC .

Wissenschaftliche Forschungsanwendungen

PPARγ Agonist

CAY10410 is a potent PPARγ agonist . PPARγ (Peroxisome proliferator-activated receptor gamma) is a type of nuclear receptor that plays a crucial role in regulating cellular differentiation, development, and metabolism .

B Cell Activation

CAY10410 has the ability to activate PPARγ in human B cells without killing B lymphocytes . B cells are a type of white blood cell that play a vital role in the body’s immune response .

Neuroblastoma Research

In human neuroblastoma SH-SY5Y cells, CAY10410 was not cytotoxic at up to 25 µM . Neuroblastoma is a type of cancer that develops from immature nerve cells found in several areas of the body .

Oxidative Stress Research

CAY10410 also failed to covalently modify thioredoxin or induce oxidative stress at 50 µM . Thioredoxin is a class of small redox proteins known to be present in all organisms and plays a role in many biological processes .

Wirkmechanismus

Target of Action

The primary target of 11-Oxo-prosta-5Z,12E,14Z-trien-1-oic acid, also known as CAY10410, is PPARγ (Peroxisome proliferator-activated receptor gamma) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, metabolism, and tumorigenesis .

Mode of Action

CAY10410 acts as a potent PPARγ agonist . It has the ability to activate PPARγ in human B cells without causing cytotoxic effects . This activation is significant as PPARγ plays a key role in the regulation of gene expression involved in lipid metabolism, inflammation, and cell proliferation .

Biochemical Pathways

The activation of PPARγ by CAY10410 influences several biochemical pathways. Specifically, it activates the PPRE-LUC activity, a luciferase reporter gene driven by a peroxisome proliferator response element . This activation is inhibited by the PPARγ DN in B cells .

Result of Action

The activation of PPARγ by CAY10410 in human B cells leads to changes in gene expression that can influence cell differentiation, metabolism, and inflammatory responses . Importantly, CAY10410 does this without causing cytotoxic effects, even at doses up to 25 μM .

Safety and Hazards

Eigenschaften

IUPAC Name |

(Z)-7-[(1R,2E)-2-[(Z)-oct-2-enylidene]-3-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-6-10-13-18-17(15-16-19(18)21)12-9-7-8-11-14-20(22)23/h6-7,9-10,13,17H,2-5,8,11-12,14-16H2,1H3,(H,22,23)/b9-7-,10-6-,18-13+/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFBJLDUEEOOVHL-WKELIDJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=C1C(CCC1=O)CC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C=C\1/[C@H](CCC1=O)C/C=C\CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanone, 1-[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclobutyl]- (9CI)](/img/no-structure.png)

![6-chloro-N-[2-(4-methylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydroacridin-9-amine](/img/structure/B593339.png)

![[R,(-)]-2-Hydroxy-3-pentenenitrile](/img/structure/B593341.png)

![Furo[3,4-f][1,3]benzoxazole](/img/structure/B593347.png)

![N-[[1-(5-hydroxypentyl)-1H-indazol-3-yl]carbonyl]-L-valine,methylester](/img/structure/B593350.png)

![17beta-Hydroxy-androstano[3,2-c]isoxazole](/img/structure/B593352.png)

![[3,2-c]Pyrazole-androst-4-en-17beta-ol](/img/structure/B593353.png)